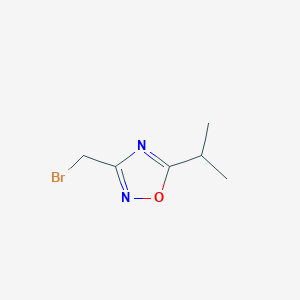
3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole
Overview
Description
3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole: is a heterocyclic compound with an interesting structure. Let’s delve into its synthesis, chemical properties, applications, and more.
Preparation Methods
Synthetic Routes:
Several synthetic methods have been reported for the preparation of 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole . Here are a couple of examples:
-
Click Reaction Approach
- Venkata et al. developed an efficient method to synthesize a series of novel derivatives of This compound via the click reaction.
- They reacted (E)-3-(1-((prop-2-yn-1-yloxy)imino)ethyl)-2H-chromen-2-one with an aryl azide in the presence of sodium ascorbate and CuSO4·5H2O in THF:H2O to obtain the desired compounds .
-
Huisgen–Sharpless–Meldal [3 + 2] Dipolar Cycloaddition
Chemical Reactions Analysis
Reactions:
The compound can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles or leaving groups.
Reduction Reactions: The bromomethyl group can be reduced to form a methyl group.
Oxidation Reactions: The compound may participate in oxidation reactions.
Common Reagents and Conditions:
Common reagents include:
- Sodium ascorbate (for click reactions)
- CuSO4·5H2O (for click reactions)
- Hexamethylenetetramine (for synthesis of aminomethyl derivatives)
Scientific Research Applications
Chemistry:
The compound can serve as a building block for more complex molecules due to its reactive bromomethyl group.
Biology and Medicine:
While specific research on this compound is limited, its derivatives may find applications in drug discovery or as pharmacophores.
Industry:
The compound’s unique structure could be exploited for materials science or specialty chemicals.
Mechanism of Action
The exact mechanism by which 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole exerts its effects is not well-documented. Further research is needed to understand its molecular targets and pathways involved.
Comparison with Similar Compounds
.
Properties
IUPAC Name |
3-(bromomethyl)-5-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-4(2)6-8-5(3-7)9-10-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBHNBZCYPLNDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate](/img/structure/B1376056.png)
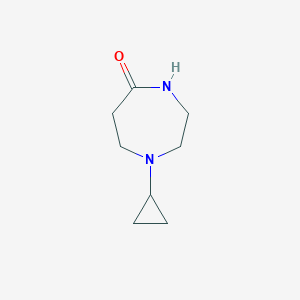
![[(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B1376059.png)
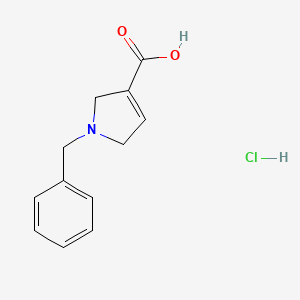
![Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1376061.png)

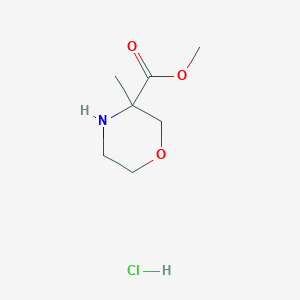

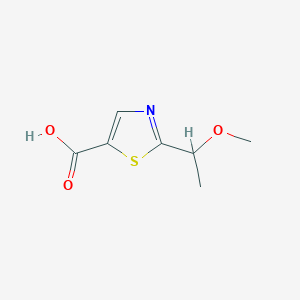
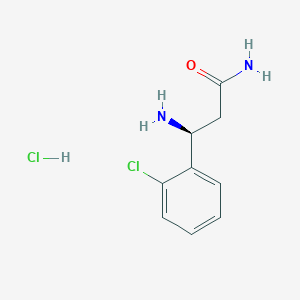
![6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1376072.png)
![Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate](/img/structure/B1376076.png)
